2-(Morpholin-4-yl)propanenitrile
Description
2-(Morpholin-4-yl)propanenitrile is an organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a propanenitrile backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and the morpholine’s ability to participate in hydrogen bonding. The compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate in synthesizing bioactive molecules. Its reactivity stems from the nitrile group, which can undergo hydrolysis, reduction, or cycloaddition reactions, and the morpholine moiety, which enhances solubility and bioavailability in drug-like molecules .
Properties
IUPAC Name |
2-morpholin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOBFAKVQTZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957650 | |
| Record name | 2-(Morpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-56-0 | |
| Record name | 4-Morpholineacetonitrile, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Morpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(Morpholin-4-yl)propanenitrile typically involves the reaction of morpholine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
2-(Morpholin-4-yl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and various solvents.
Scientific Research Applications
2-(Morpholin-4-yl)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Substituents
3-(Piperazin-1-yl)propanenitrile
- Structure : Replaces morpholine with piperazine (a six-membered ring with two nitrogen atoms).
- Synthesis : Reported in urea analogue synthesis with a yield of 54%, lower than 2-(morpholin-4-yl)propanenitrile derivatives in similar reactions .
2-Morpholin-4-yl-2-phenylpropanenitrile
- Structure : Incorporates a phenyl group at the nitrile-adjacent carbon.
- Key Differences : The phenyl group introduces aromaticity, increasing lipophilicity and steric bulk, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile
- Structure : Features a cyclohexene ring fused to the morpholine-propanenitrile backbone.
- Its molecular weight (220.315 g/mol) is higher than the parent compound, influencing pharmacokinetic properties .
Pharmacological Activity Comparison
Affinity Studies in Cannabinoid Receptor Analogues
- Compound 16 (2-(Morpholin-4-yl)ethyl substituent): Exhibited a Ki value of 221 nM for cannabinoid receptors, 14-fold lower affinity than the n-pentyl analogue. This highlights the sensitivity of receptor binding to substituent chain length and flexibility .
- Comparison with 2-(Morpholin-4-yl)propanenitrile : The shorter propanenitrile chain may limit conformational freedom, further reducing affinity compared to ethyl or pentyl chains.
TLR7-9 Antagonists
- The nitrile group in such compounds may stabilize interactions with cysteine residues in target proteins .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| 2-(Morpholin-4-yl)propanenitrile | 140.19 | 0.45 | Moderate |
| 2-Morpholin-4-yl-2-phenylpropanenitrile | 216.28 | 2.12 | Low |
| 3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile | 220.31 | 1.98 | Low |
Key Insight : The phenyl and cyclohexene derivatives exhibit higher lipophilicity (LogP >2), making them less suitable for aqueous formulations but advantageous for membrane penetration .
Biological Activity
2-(Morpholin-4-yl)propanenitrile , also known as a morpholine derivative, is a compound that has garnered attention for its potential biological activities. Morpholine and its derivatives are known to exhibit a variety of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to summarize the biological activity of 2-(Morpholin-4-yl)propanenitrile, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-(Morpholin-4-yl)propanenitrile can be represented as follows:
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- IUPAC Name : 2-(Morpholin-4-yl)propanenitrile
This compound features a morpholine ring, which is a six-membered heterocyclic amine with an oxygen atom and two nitrogen atoms in the ring structure. The presence of the nitrile group (-C≡N) is significant for its biological activity.
Antimicrobial Activity
Research indicates that morpholine derivatives exhibit notable antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that 2-(Morpholin-4-yl)propanenitrile showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound is effective at low concentrations.
Anticancer Properties
In vitro studies have shown that 2-(Morpholin-4-yl)propanenitrile has potential anticancer effects. A case study involving human cancer cell lines indicated that the compound induced apoptosis in breast cancer cells (MCF-7) and exhibited cytotoxicity against lung cancer cells (A549). The mechanism of action appears to involve the modulation of cell cycle progression and the activation of caspase pathways .
Neuroprotective Effects
Recent research has suggested neuroprotective properties associated with 2-(Morpholin-4-yl)propanenitrile. In a model of neurodegeneration induced by oxidative stress, the compound demonstrated the ability to reduce neuronal cell death and improve cell viability. This effect is attributed to its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS) .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various morpholine derivatives against bacterial infections, 2-(Morpholin-4-yl)propanenitrile was included. The results indicated a marked reduction in bacterial load in infected subjects treated with the compound compared to a control group receiving standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on multiple cancer cell lines to evaluate the anticancer potential of 2-(Morpholin-4-yl)propanenitrile. The findings revealed that treatment with the compound resulted in significant cell death rates, with flow cytometry confirming apoptosis as the primary mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
